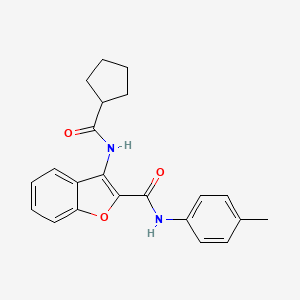

3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(cyclopentanecarbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-14-10-12-16(13-11-14)23-22(26)20-19(17-8-4-5-9-18(17)27-20)24-21(25)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQENOFZFOVMYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a PARP (Poly ADP-ribose polymerase) inhibitor. This compound belongs to a class of benzofuran derivatives, which have been studied for various pharmacological effects including neuroprotection, antioxidant activity, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide can be represented as follows:

- Molecular Formula : C_{19}H_{22}N_{2}O_{3}

- CAS Number : 862978-34-5

This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the cyclopentanecarboxamide and p-tolyl groups contributes to its pharmacological profile.

PARP Inhibition

Recent studies have indicated that compounds similar to 3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide exhibit significant PARP inhibitory activity. PARP inhibitors are crucial in cancer therapy as they interfere with the DNA repair mechanisms in cancer cells, leading to cell death. The compound's structure suggests it may effectively inhibit PARP activity, making it a candidate for further investigation in oncology .

Antioxidant Activity

Antioxidant properties are another critical aspect of this compound's biological activity. Related compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is vital in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s benzofuran-carboxamide scaffold is shared with several analogs, though substituent variations significantly influence properties. Below is a detailed comparison:

Core Scaffold and Substituent Analysis

*Note: Molecular weights marked with * are estimated based on formula.

Key Observations:

- Target vs. Biphenyl Analog : The target’s cyclopentane substituent likely improves lipophilicity compared to the biphenyl group, which may enhance membrane permeability in biological systems. Conversely, the biphenyl group’s aromaticity could favor π-π stacking interactions with protein targets.

- Target vs. Flutolanil : Flutolanil’s benzamide core lacks the benzofuran oxygen, reducing hydrogen-bonding capacity. The trifluoromethyl group in flutolanil improves metabolic stability, a feature absent in the target compound.

- Target vs.

Implications of Substituent Variations

- Lipophilicity : Cyclopentane (aliphatic) vs. biphenyl (aromatic) substituents influence logP values, affecting solubility and bioavailability.

- Electronic Effects: The p-tolyl group’s methyl donor contrasts with the 3-fluorophenyl’s electron-withdrawing fluorine, altering electronic distribution at the amide bond.

- Steric Factors : Bulkier groups (e.g., biphenyl) may hinder binding to sterically sensitive targets compared to smaller substituents like cyclopentane.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide, and what challenges arise during multi-step synthesis?

- Methodological Answer : The compound can be synthesized via sequential reactions, including:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives using Pd-catalyzed C–H arylation (e.g., coupling cyclopentanecarboxamide with benzofuran scaffolds) .

- Step 2 : Transamidation reactions to introduce the p-tolyl group, requiring anhydrous conditions and catalysts like HATU/DIPEA .

- Key Challenges : Low yields in transamidation steps due to steric hindrance from the cyclopentane moiety. Mitigation strategies include optimizing reaction time (24–48 hr) and using microwave-assisted synthesis to enhance efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., benzofuran C2 carboxamide vs. C3 cyclopentanecarboxamido groups). Discrepancies between theoretical and observed shifts (e.g., ±0.3 ppm in 13C NMR) may indicate isomerization .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z ~408.4) and detect impurities from incomplete transamidation .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., kinase or protease targets) with IC50 determination via dose-response curves (4-parameter logistic model) .

- Cell Viability Assays : MTT or resazurin-based protocols, ensuring DMSO concentrations <0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

- Methodological Answer :

- Dynamic NMR Experiments : Conduct variable-temperature 1H NMR to detect rotational barriers in the cyclopentane-carboxamido group, which may cause peak splitting .

- DFT Calculations : Compare computed vs. experimental NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to identify conformational isomers .

Q. What strategies optimize the environmental stability assessment of this compound?

- Methodological Answer :

- Environmental Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor hydrolysis rates at pH 4–9 and photolysis under UV light (λ = 254 nm) .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition assays (OECD 201) to evaluate ecological risks .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

- Methodological Answer :

- Analog Synthesis : Replace the p-tolyl group with electron-deficient (e.g., 4-CF3-phenyl) or bulky (e.g., naphthyl) substituents to assess steric/electronic effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase module to align active derivatives and identify critical hydrogen-bonding features (e.g., benzofuran carbonyl) .

Q. What experimental designs are robust for in vivo efficacy studies?

- Methodological Answer :

- Randomized Block Design : Assign treatment groups (n ≥ 6) to account for inter-animal variability. Use split-plot models for dose-response and time-course analyses .

- Endpoint Selection : Include biomarkers (e.g., cytokine levels for anti-inflammatory studies) alongside clinical outcomes to capture mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Validation : Re-run molecular docking (AutoDock Vina) with explicit solvent models to account for hydrophobic interactions missed in initial simulations .

- Off-Target Screening : Use Broad Institute’s Connectivity Map (cMap) to identify unintended targets that may explain unexpected in vivo effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.